

Spectroscopic Analysis of 3,5-Dinitrobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitrobenzoyl chloride

Cat. No.: B106864

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This guide provides a comprehensive overview of the spectroscopic data for **3,5-dinitrobenzoyl chloride**, a crucial reagent in analytical chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **3,5-Dinitrobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **3,5-Dinitrobenzoyl chloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.25	t (triplet)	1H	H-4
9.15	d (triplet)	2H	H-2, H-6

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data for **3,5-Dinitrobenzoyl chloride**

Chemical Shift (ppm)	Assignment
166.0	C=O (carbonyl)
149.0	C-3, C-5
136.0	C-1
130.0	C-2, C-6
122.0	C-4

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3,5-Dinitrobenzoyl chloride**

Wavenumber (cm^{-1})	Intensity	Functional Group
3100	Medium	Aromatic C-H Stretch
1770	Strong	C=O Stretch (acid chloride)
1625	Medium	Aromatic C=C Stretch
1540	Strong	Asymmetric NO_2 Stretch
1345	Strong	Symmetric NO_2 Stretch
880	Strong	C-N Stretch
720	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **3,5-Dinitrobenzoyl chloride**

m/z	Relative Intensity (%)	Assignment
230	50	$[M]^+$ (Molecular Ion)
195	100	$[M-Cl]^+$
149	22	$[M-Cl-NO_2]^+$
75	84	$[C_6H_3]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3,5-dinitrobenzoyl chloride** for 1H NMR, or 50-100 mg for ^{13}C NMR, and transfer it to a clean, dry vial.[\[1\]](#)[\[2\]](#)
 - Add approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) to the vial.[\[1\]](#)[\[2\]](#)
 - Gently agitate the vial until the sample is completely dissolved. Sonication may be used to aid dissolution.[\[1\]](#)
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[\[1\]](#)
 - Ensure the solution height in the NMR tube is approximately 4-5 cm.[\[1\]](#)
 - Cap the NMR tube securely.
- Data Acquisition:
 - Wipe the exterior of the NMR tube with a lint-free tissue.
 - Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
 - Place the sample into the NMR spectrometer.

- Lock and shim the spectrometer on the deuterium signal of the CDCl_3 .
- Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters.[\[1\]](#)

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **3,5-dinitrobenzoyl chloride** directly onto the ATR crystal.
- Data Acquisition:
 - Lower the ATR press arm to ensure firm contact between the sample and the crystal.
 - Collect a background spectrum of the empty ATR setup.[\[3\]](#)
 - Collect the IR spectrum of the sample.
 - Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

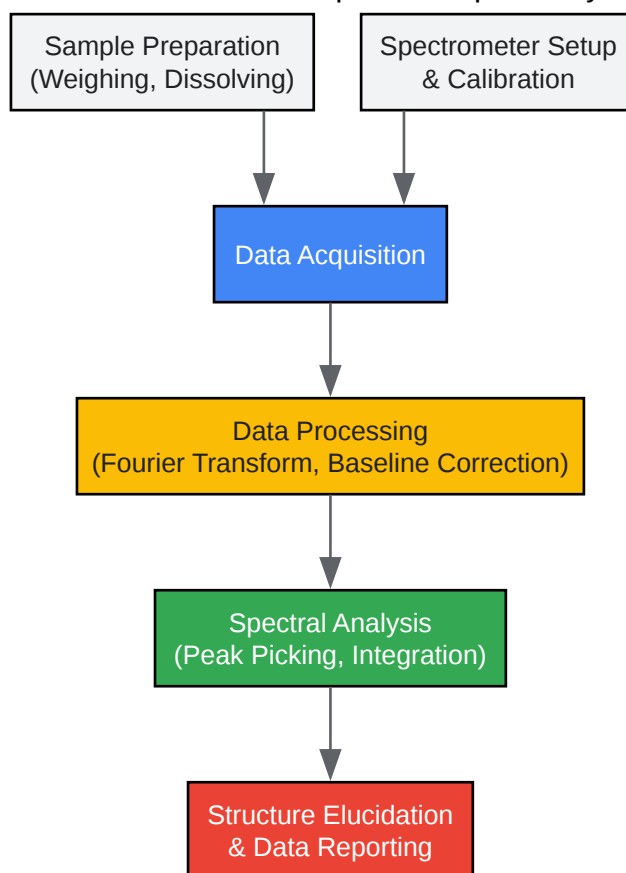
- Sample Introduction:
 - A dilute solution of **3,5-dinitrobenzoyl chloride** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
 - The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[\[4\]](#)
- Data Acquisition:
 - The sample is vaporized and enters the ionization chamber.

- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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